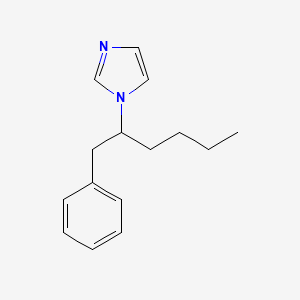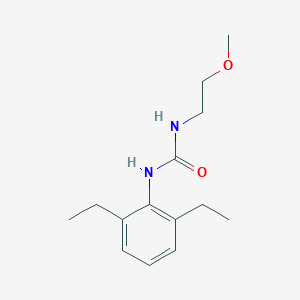
N-(2,6-Diethylphenyl)-N'-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups This particular compound features a phenyl ring substituted with diethyl groups and a methoxyethyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-methoxyethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity of the product. Techniques such as recrystallization or chromatography might be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the urea moiety into amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential as a pharmaceutical agent.
Industry: The compound might find use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N’-methoxyethylurea: Similar structure but lacks the diethyl groups on the phenyl ring.
N-(2,6-Dimethylphenyl)-N’-(2-methoxyethyl)urea: Similar structure but with methyl groups instead of ethyl groups.
N-(2,6-Diethylphenyl)-N’-ethylurea: Similar structure but with an ethyl group instead of a methoxyethyl group.
Uniqueness
N-(2,6-Diethylphenyl)-N’-(2-methoxyethyl)urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxyethyl group
Propriétés
Numéro CAS |
59759-17-0 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-(2,6-diethylphenyl)-3-(2-methoxyethyl)urea |
InChI |
InChI=1S/C14H22N2O2/c1-4-11-7-6-8-12(5-2)13(11)16-14(17)15-9-10-18-3/h6-8H,4-5,9-10H2,1-3H3,(H2,15,16,17) |
Clé InChI |
SABQIQXRJXKJPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


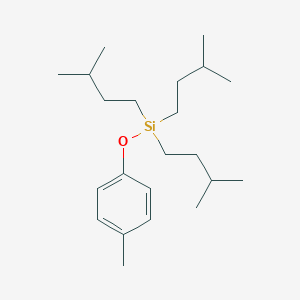
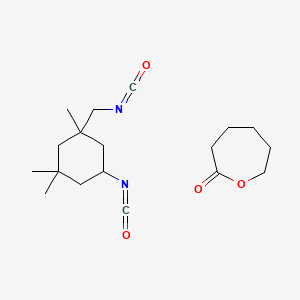
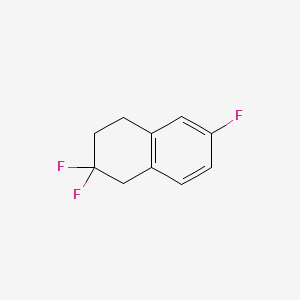
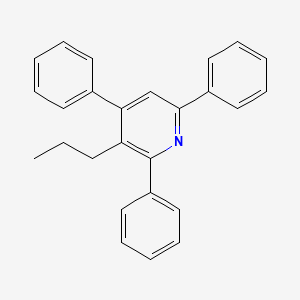
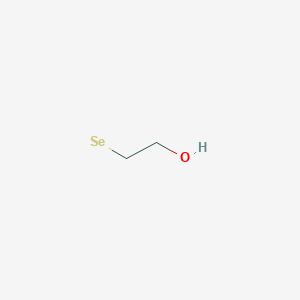
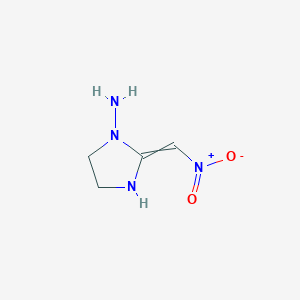
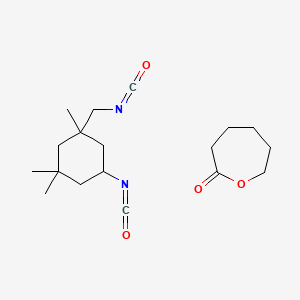
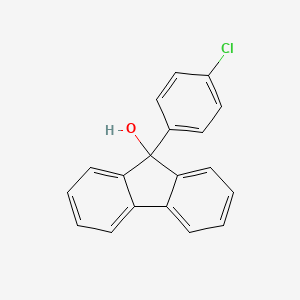

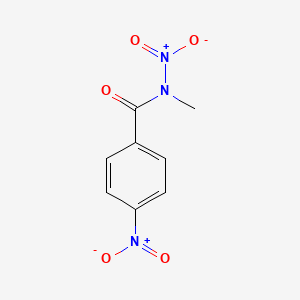
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
